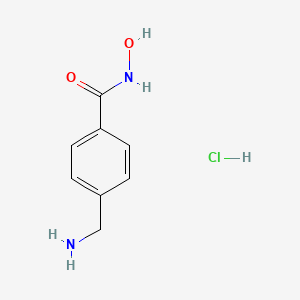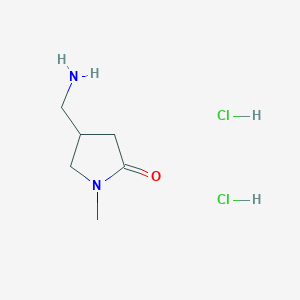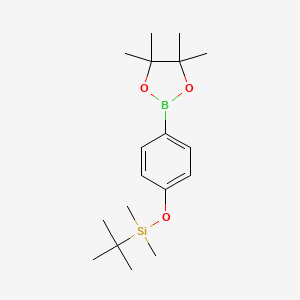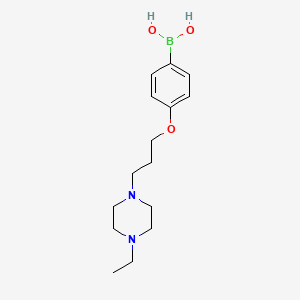
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid
Overview
Description
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid, also known as EPB, is a boronic acid derivative . It has a molecular weight of 292.18 g/mol. This compound has found numerous applications in the field of chemical and biological research.
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is C15H25BN2O3. The average mass is 292.182 Da .Scientific Research Applications
Analytical Methods for Antioxidant Activity
The study of antioxidants is crucial across fields from food engineering to medicine. Various tests, including ORAC, HORAC, TRAP, and TOSC, are used to determine antioxidant activity. These tests, based on hydrogen atom transfer or electron transfer, rely on spectrophotometry to assess the kinetics or equilibrium state. Such assays have been applied successfully in analyzing antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Electrochemical Biosensors Based on Phenylboronic Acid
Phenylboronic acid (PBA) and its derivatives are recognized for selectively binding 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property is leveraged to construct electrochemical glucose sensors. Additionally, PBA-modified electrodes have been utilized to detect various compounds, including hydroxy acids, fluoride ions, and glycoproteins like glycated hemoglobin, showcasing the potential for monitoring blood glucose levels over extended periods (Anzai, 2016).
pH- and Sugar-Sensitive Layer-by-Layer Films for Drug Delivery
Layer-by-layer (LbL) films and microcapsules responsive to pH and sugar changes are under exploration for drug delivery applications. These structures are designed for targeted delivery, including to the gastrointestinal tract, tumor cells, and inflamed tissues. Moreover, LbL films and microcapsules sensitive to glucose are being developed for potential use in artificial pancreases, employing glucose oxidase, lectin, and phenylboronic acid for glucose-sensitive construction. These advancements offer significant potential in improving drug delivery systems and diabetes management (Sato et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-2-17-9-11-18(12-10-17)8-3-13-21-15-6-4-14(5-7-15)16(19)20/h4-7,19-20H,2-3,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDYZCASKNTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193076 | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid | |
CAS RN |
1704063-50-2 | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



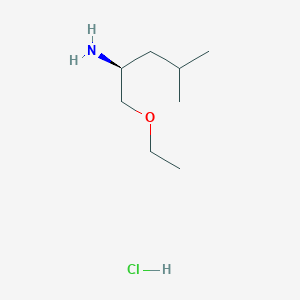
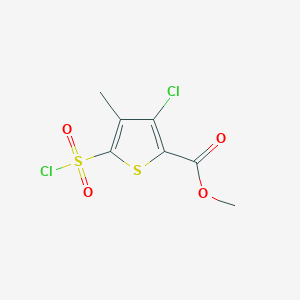
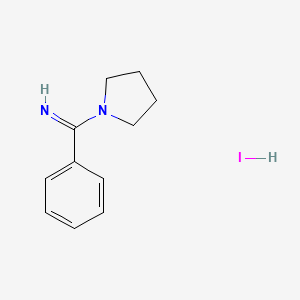
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
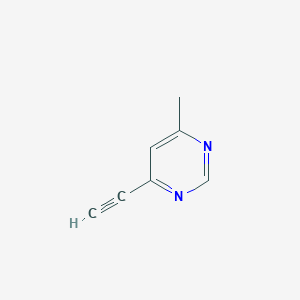
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)


![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
